molecular formula C9H14N2O2 B13275431 Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B13275431
M. Wt: 182.22 g/mol
InChI Key: DLASKGZCLCGVSN-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is a methyl ester derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-6-5-10-11(3)8(6)7(2)9(12)13-4/h5,7H,1-4H3

InChI Key

DLASKGZCLCGVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The core pyrazole structure, 1,4-dimethyl-1H-pyrazol-5-yl , can be synthesized via cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds:

  • Hydrazine Derivative Formation:
    The synthesis often begins with hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds, such as chalcones or related intermediates, through cyclization processes. For example, the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones can lead to the desired pyrazole ring.

  • Cyclocondensation with β-Dicarbonyls:
    A common route involves the reaction of hydrazines with β-ketoesters or β-diketones, such as methyl acetoacetate, under reflux conditions in solvents like ethanol or acetic acid. This process yields the pyrazole ring via nucleophilic attack followed by cyclization and dehydration.

Reaction Scheme:

Hydrazine derivative + β-ketoester → Pyrazole derivative

Example Data (from literature):

Step Reagents Solvent Conditions Yield Reference
1 Hydrazine hydrate + methyl acetoacetate Ethanol Reflux ~70-80%
2 Cyclization to form pyrazole - - -

Functionalization at the 5-Position

The pyrazole ring is selectively substituted at the 5-position with methyl groups through methylation reactions:

  • Methylation:
    The methyl groups at the 1 and 4 positions are introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. This step ensures the formation of 1,4-dimethyl-1H-pyrazol-5-yl .

Reaction Conditions:

Pyrazole intermediate + methyl iodide + base → 1,4-dimethyl-1H-pyrazol-5-yl
Parameter Typical Value Reference
Reagent Methyl iodide
Base Potassium carbonate
Solvent Acetone or DMF

Preparation of the Propanoate Side Chain

The side chain, propanoate , is introduced via acylation or esterification:

  • Claisen-Schmidt Condensation:
    The key intermediate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone , is synthesized via condensation of the pyrazole derivative with benzaldehyde derivatives under basic conditions, typically using sodium hydroxide or sodium ethoxide in ethanol or DMF.

  • Esterification to Form Methyl Ester:
    The resulting ketone is then esterified with methyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via direct methylation using methyl iodide.

Reaction Scheme:

Pyrazole derivative + benzaldehyde → Chalcone intermediate
Chalcone + methyl alcohol (acid catalyst) → Methyl ester

Data Table:

Step Reagents Solvent Conditions Yield Reference
1 Pyrazole derivative + benzaldehyde Ethanol Reflux 50-70%
2 Esterification with methyl alcohol Sulfuric acid Reflux 60-80%

Final Assembly of the Target Compound

The last step involves coupling the pyrazole core with the propanoate side chain:

  • Nucleophilic Substitution or Coupling:
    The pyrazole derivative with a suitable leaving group (e.g., halide) reacts with methyl 2-bromo-propanoate or methyl 2-chloro-propanoate under basic conditions (e.g., potassium carbonate in DMF) to form the final compound.

  • Purification:
    The product is purified via column chromatography on silica gel, employing solvents such as hexane and ethyl acetate.

Reaction Conditions:

Pyrazole derivative + methyl 2-bromo-propanoate → Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate
Parameter Typical Conditions Reference
Reagent Methyl 2-bromo-propanoate
Base Potassium carbonate
Solvent DMF

Summary of the Preparation Strategy

Step Description Key Reagents Conditions Yield References
1 Synthesis of pyrazole core Hydrazine + β-ketoester Reflux in ethanol 70-80%
2 Methylation at N-1 and N-4 Methyl iodide + K2CO3 Acetone, room temp 80-90%
3 Formation of chalcone intermediate Pyrazole derivative + benzaldehyde Reflux in ethanol 50-70%
4 Esterification to methyl ester Methyl alcohol + sulfuric acid Reflux 60-80%
5 Coupling to final compound Pyrazole derivative + methyl 2-bromo-propanoate DMF, K2CO3 40-60%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazoles.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate enzymatic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Analytical Techniques

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, including pyrazole derivatives . The robustness of these tools enables precise determination of bond lengths and angles, critical for comparing steric and electronic effects across analogs.
  • NMR Spectroscopy: As demonstrated in , derivatization strategies (e.g., hydrazone formation) and internal standards enhance the accuracy of quantitative NMR for propanoate derivatives.

Biological Activity

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

Overview of the Compound

Chemical Properties:

PropertyValue
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
IUPAC Namemethyl 2-(2,4-dimethylpyrazol-3-yl)propanoate
InChI KeyDLASKGZCLCGVSN-UHFFFAOYSA-N

This compound contains a pyrazole ring with methyl substitutions and a propanoate ester group, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may act as an inhibitor or activator of various enzymatic pathways, leading to a range of biological effects .

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antibiotic adjuvant. In studies involving various bacterial strains, this compound demonstrated promising results in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown potential in inhibiting inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest it could be developed further for therapeutic use .

Other Pharmacological Activities

Apart from antimicrobial and anti-inflammatory effects, this compound has been explored for various other pharmacological activities:

  • Antidiabetic Activity: Preliminary studies suggest that certain pyrazole derivatives possess antidiabetic properties by inhibiting α-glucosidase activity .
  • Anticancer Potential: The structural framework of pyrazoles has been linked to anticancer activities, with some derivatives showing inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Compound NameBiological ActivityNotes
3,5-DimethylpyrazoleAntimicrobialSimilar structure but different activity profile .
1-Methyl-3,5-diphenylpyrazoleAnticancerExhibits distinct biological activities compared to Methyl 2-(1,4-dimethyl...) .
4,5-Dihydro-1H-pyrazoleAnalgesicReduced form with different properties .

Case Studies and Research Findings

Several studies have reported on the biological activities of methyl-substituted pyrazoles. For instance:

  • Antibacterial Efficacy: A study demonstrated that methyl-substituted pyrazoles significantly inhibited the growth of Staphylococcus aureus and Escherichia coli when used in combination with traditional antibiotics .
  • Inflammation Models: In vivo models showed that administration of this compound reduced inflammation markers in induced arthritis models .
  • Mechanistic Studies: Docking simulations have revealed that this compound binds effectively to COX enzymes, suggesting a potential mechanism for its anti-inflammatory effects .

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